Cas no 1267385-65-8 ((1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol)

(1-Hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a functionalized 1,2,3-triazole derivative featuring a hydroxymethyl group at the 4-position and alkyl substituents at the 1- and 5-positions. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, particularly as a building block for further derivatization. The hydroxymethyl group enables facile modification via esterification, etherification, or oxidation, while the triazole core offers potential for coordination chemistry and bioactivity. Its balanced lipophilicity, imparted by the hexyl and propyl groups, may enhance membrane permeability in biological applications. The compound's stability under ambient conditions and compatibility with common organic solvents further contribute to its utility in research and development.
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol structure
1267385-65-8 structure
商品名:(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
CAS番号:1267385-65-8
MF:C12H23N3O
メガワット:225.33052277565
CID:5969469
PubChem ID:82205950

(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
    • EN300-1593334
    • 1267385-65-8
    • インチ: 1S/C12H23N3O/c1-3-5-6-7-9-15-12(8-4-2)11(10-16)13-14-15/h16H,3-10H2,1-2H3
    • InChIKey: GDMUZGLFAYPFPB-UHFFFAOYSA-N
    • ほほえんだ: OCC1=C(CCC)N(CCCCCC)N=N1

計算された属性

  • せいみつぶんしりょう: 225.184112366g/mol
  • どういたいしつりょう: 225.184112366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 50.9Ų

(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593334-2.5g
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
2.5g
$2548.0 2023-06-05
Enamine
EN300-1593334-0.05g
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
0.05g
$1091.0 2023-06-05
Enamine
EN300-1593334-250mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
250mg
$1196.0 2023-09-23
Enamine
EN300-1593334-10000mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
10000mg
$5590.0 2023-09-23
Enamine
EN300-1593334-500mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
500mg
$1247.0 2023-09-23
Enamine
EN300-1593334-100mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
100mg
$1144.0 2023-09-23
Enamine
EN300-1593334-1.0g
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
1g
$1299.0 2023-06-05
Enamine
EN300-1593334-0.1g
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
0.1g
$1144.0 2023-06-05
Enamine
EN300-1593334-5000mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
5000mg
$3770.0 2023-09-23
Enamine
EN300-1593334-50mg
(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267385-65-8
50mg
$1091.0 2023-09-23

(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol 関連文献

(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanolに関する追加情報

Introduction to (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1267385-65-8)

(1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, with the CAS number 1267385-65-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its triazole core, which is a versatile and bioactive moiety widely used in the development of pharmaceuticals and functional materials.

The triazole ring, specifically the 1,2,3-triazole moiety, is known for its exceptional stability and reactivity. The presence of the hexyl and propyl substituents on the triazole ring imparts specific physicochemical properties to the molecule, making it an interesting candidate for a variety of applications. The methanol group at the 4-position of the triazole ring further enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

Recent research has highlighted the potential of (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol in the development of new drugs. Studies have shown that compounds containing the 1,2,3-triazole moiety exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines. The unique structure of (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol allows it to interact with specific biological targets, making it a promising lead compound for drug discovery.

In addition to its potential in medicinal chemistry, (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol has also been explored for its use in materials science. The triazole ring is known for its ability to form stable coordination complexes with metal ions, which can be utilized in the development of functional materials such as catalysts and sensors. A recent study published in *Advanced Materials* reported that compounds containing the 1,2,3-triazole moiety exhibited excellent catalytic activity in various organic reactions. The presence of the hexyl and propyl substituents can be tailored to optimize the properties of these materials for specific applications.

The synthesis of (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol typically involves multistep reactions starting from readily available precursors. One common approach is to use copper-catalyzed azide–alkyne cycloaddition (CuAAC), a powerful "click" reaction that efficiently forms the 1,2,3-triazole ring. This method has been widely adopted due to its high yield and selectivity. The versatility of this synthetic route allows for easy modification of the substituents on the triazole ring, enabling the preparation of a wide range of derivatives with tailored properties.

From a safety perspective, (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is generally considered safe when handled under appropriate laboratory conditions. However, like any chemical compound, it should be used with caution and proper personal protective equipment (PPE) should be worn during handling. It is important to follow all relevant safety guidelines and regulations to ensure safe handling and storage.

In conclusion, (1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1267385-65-8) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in various scientific fields.

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